molecular formula C24H21BrN2OS B2943341 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide CAS No. 1024124-83-1

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide

Katalognummer B2943341
CAS-Nummer: 1024124-83-1
Molekulargewicht: 465.41
InChI-Schlüssel: FMIYDRJXTXGKME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenylacetamide, also known as BPI-002, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of indole-based compounds, which have been widely studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Potential

A study highlighted the synthesis and evaluation of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides as potent antidiabetic agents. By adopting chemical transformations and testing synthesized molecules for their α-glucosidase inhibitory activity, two compounds were found to exhibit significant antidiabetic potential, suggesting their usefulness as lead molecules for further research to develop improved antidiabetic agents (Nazir et al., 2018).

Glutaminase Inhibitors for Cancer Treatment

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs aimed to identify more potent glutaminase inhibitors, which are crucial for cancer treatment. The study led to the development of analogs with improved drug-like properties and demonstrated significant in vitro and in vivo anticancer activity, indicating potential for therapeutic applications (Shukla et al., 2012).

Cytotoxic, Anti-inflammatory, Analgesic, and Antipyretic Agents

A study focused on the Leuckart synthesis and pharmacological assessment of novel acetamide derivatives for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The research identified compounds with activities comparable to standard drugs, highlighting the role of specific substituents in their pharmacological effects (Rani et al., 2016).

σ1 Receptor Ligands

The synthesis and evaluation of N-(1-benzylpiperidin-4-yl)arylacetamides as potent σ1 receptor ligands were described, aiming at understanding their binding properties and potential therapeutic applications. This research contributes to the development of compounds with specific affinity for σ1 versus σ2 receptors, which could be beneficial in treating neurological disorders (Huang et al., 2001).

Antimicrobial Activity

Another study synthesized and evaluated the antibacterial activity of a novel compound against Gram-negative and Gram-positive bacteria, including drug-resistant clinical isolates. The compound demonstrated moderate antibacterial activity, and its spectroscopic characterization and reactivity study provided insights into its potential as a lead molecule for further development of antimicrobial agents (Aswathy et al., 2017).

Eigenschaften

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2OS/c25-19-12-10-18(11-13-19)23-24(20-8-4-5-9-21(20)27-23)29-15-14-26-22(28)16-17-6-2-1-3-7-17/h1-13,27H,14-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIYDRJXTXGKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.